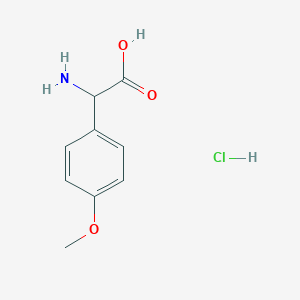

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride

Description

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is a chiral α-amino acid derivative characterized by a para-methoxyphenyl substituent and a hydrochloride salt. Its molecular formula is C₉H₁₂ClNO₃, and it is identified by CAS number 19789-59-4 . The methoxy group at the para position of the phenyl ring enhances solubility in polar solvents due to its electron-donating nature, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry research. Safety data sheets indicate its use in laboratory chemical manufacturing, emphasizing proper handling due to its hygroscopic and reactive nature .

Properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDELKJOVNVBXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647083 | |

| Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134722-07-9 | |

| Record name | Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Step 1 (Cyanohydrin Formation):

A mixture of 4-methoxybenzaldehyde (10 mmol), ammonium chloride (12 mmol), and sodium cyanide (12 mmol) in aqueous ammonia (25% v/v) is stirred at 25°C for 24 hours. The precipitated cyanohydrin is extracted with ethyl acetate, yielding DL-2-amino-2-(4-methoxyphenyl)acetonitrile with a 68–72% efficiency. -

Step 2 (Acid Hydrolysis):

The nitrile intermediate is refluxed in 6M HCl at 90°C for 3 hours, followed by neutralization with ammonium hydroxide to pH 5.0. Crystallization from cold water produces the racemic amino acid hydrochloride (yield: 60–65%).

Enantiomeric Resolution

Racemic resolution is achieved using L-(+)-tartaric acid in ethanol, selectively crystallizing the D-(-)-enantiomer as a hemitartrate salt. Subsequent treatment with hydrochloric acid regenerates the enantiomerically pure hydrochloride (optical rotation: [α]²⁰/D = -160°, c = 1 in 1M HCl).

Patent-Inspired Catalytic Hydrogenation

A patent-derived method (US3890379A) outlines a scalable route for analogous compounds, adaptable to this compound by substituting 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde.

Key Steps and Modifications

-

Bisulfite Adduct Formation:

4-Methoxybenzaldehyde reacts with sodium bisulfite and ammonium hydroxide to form a stable adduct, enhancing electrophilicity for nucleophilic attack. -

Cyanide Addition:

Sodium cyanide introduces the nitrile group, forming DL-2-amino-2-(4-methoxyphenyl)acetonitrile (yield: 75–80%). -

Hydrogenation and Hydrolysis:

Catalytic hydrogenation over palladium in HCl yields the hydrochloride salt directly, bypassing intermediate isolation (yield: 85–90%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Strecker Synthesis | 60–65 | 95–98 | 27 hours | Low-cost reagents |

| Catalytic Hydrogenation | 85–90 | 99+ | 12 hours | High enantiomeric purity, scalable |

Recent Advances in Enzymatic Resolution

Emerging studies highlight lipase-catalyzed kinetic resolution for enantiomer separation. For example, Candida antarctica lipase B selectively acylates the L-(+)-enantiomer, leaving the D-(-)-form unreacted. This method achieves >99% enantiomeric excess (ee) with a 45–50% yield of the target hydrochloride.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted phenylacetic acid derivatives .

Scientific Research Applications

Scientific Research Applications

-

Neuropharmacology :

- The compound has been studied for its interactions with glycine receptors, which are crucial in the central nervous system for mediating inhibitory neurotransmission. Research indicates that it may modulate receptor activity, thus influencing synaptic transmission and neuronal excitability .

- Its structural similarity to glycine allows it to serve as a potential lead compound in developing new neuroactive drugs targeting glycine receptor pathways.

-

Biochemical Studies :

- This compound can be utilized in selective N-terminal acylation of peptides and proteins using 4-methoxyphenyl esters as acylating agents. This method facilitates the introduction of functional groups into proteins, enhancing their utility in biochemical assays and therapeutic applications .

- Its ability to modify protein structure can be exploited in chemical biology, particularly in the development of biopharmaceuticals.

-

Drug Development :

- The compound has been evaluated for its pharmacological properties, including its potential hypolipidemic effects. Novel derivatives based on this structure have shown promise in reducing lipid levels in animal models, indicating its potential application in treating hyperlipidemia .

- Ongoing studies focus on synthesizing derivatives that enhance its biological activity or improve pharmacokinetic properties, making it a candidate for further drug development initiatives.

Table 1: Summary of Key Studies on this compound

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The para-methoxy group in the target compound enhances solubility compared to electron-withdrawing substituents like chlorine or fluorine. For example, the 3-chloro derivative (222.07 g/mol) has lower aqueous solubility due to increased hydrophobicity .

- Positional Effects : Ortho-substituted analogs (e.g., 2-methoxy in ) exhibit steric hindrance, reducing reactivity and solubility compared to the para-substituted target compound.

- Ester vs. Acid Forms : Methyl ester derivatives (e.g., ) demonstrate improved bioavailability as prodrugs but require hydrolysis for activation.

Heterocyclic and Complex Derivatives

Key Observations:

- Heterocyclic Incorporation : Compounds with pyridyl or pyrazole rings (e.g., ) exhibit enhanced binding to biological targets, such as enzymes or receptors, due to additional hydrogen-bonding or π-π interactions.

Biological Activity

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride, also known as 4-methoxyphenylglycine , is an amino acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by a methoxy group on the phenyl ring, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₉H₁₁NO₃·HCl

- Molecular Weight : 201.65 g/mol

- CAS Number : 134722-07-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that it may act as a modulator of:

- GABAergic Activity : It has been shown to influence GABA receptors, potentially enhancing inhibitory neurotransmission .

- Neurotransmitter Release : The compound may affect the release of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions .

1. Antioxidant Activity

Studies have demonstrated that derivatives of 2-amino-2-(4-methoxyphenyl)acetic acid exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

2. Anticancer Potential

Research indicates that this compound has anticancer properties, particularly through its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and glioblastoma cells . The underlying mechanisms may involve the modulation of signaling pathways associated with cell survival and apoptosis.

3. Neuroprotective Effects

The neuroprotective effects of 2-amino-2-(4-methoxyphenyl)acetic acid have been explored in models of neurodegeneration. Its ability to enhance GABAergic transmission suggests potential applications in treating conditions like anxiety and epilepsy .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The biological activity of 2-amino-2-(4-methoxyphenyl)acetic acid can be compared with other amino acid derivatives to highlight its unique properties:

| Compound | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| 2-Amino-2-(4-methoxyphenyl)acetic acid | High | Significant | Moderate |

| Glycine | Moderate | Low | Low |

| L-Tyrosine | Low | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.